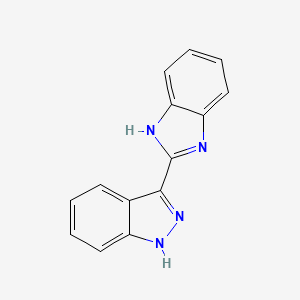

3-(1H-Benzimidazol-2-YL)-1H-indazole

Overview

Description

Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are used in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, vibrational spectroscopy and quantum computational studies have been used to investigate the optimized geometrical structure, electronic, and vibrational features of similar compounds .Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions. For example, they can act as ligands in the formation of organometallic complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques. For example, the UV-vis spectrum, HOMO and LUMO energies, and the potential energy distribution can be investigated .Scientific Research Applications

c-ABL Inhibition

The compound 3-benzimidazol-2-yl-1H-indazole has been developed as an alternate scaffold for receptor tyrosine kinase (RTK) inhibitor programs. Research shows that certain derivatives of this compound are potent inhibitors of the enzyme c-ABL, which is significant in cancer research and therapy (Mcbride et al., 2006).

Structural Properties

A study reviewing the structural and properties (including crystallography, NMR, and theoretical calculations) of NH-benzazoles, which include 1H-benzimidazoles and 1H-indazoles, provides insights into the molecular structure and behavior of these compounds (Elguero et al., 2013).

Corrosion Inhibition

Benzimidazole derivatives, including compounds related to 3-(1H-Benzimidazol-2-YL)-1H-indazole, have been investigated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This application is significant in industrial and engineering contexts (Yadav et al., 2013).

Synthesis Variability

Research demonstrates the synthesis of various N-arylindazoles and benzimidazoles from common intermediates, showing the versatility and adaptability of these compounds in pharmaceutical and chemical synthesis (Wray & Stambuli, 2010).

Anticancer Applications

The synthesis of Hazole compounds, including 2H-indazole, and their evaluation in anticancer studies highlight the potential of these compounds in oncology. Notably, the stabilization of the 2H-indazole tautomer in certain complexes is unprecedented, showing novel applications in cancer treatment (Büchel et al., 2011).

Antifungal Activity

Benzimidazole derivatives have shown high antifungal activities, particularly against Botrytis cinerea, demonstrating their potential in agricultural and pharmaceutical applications (Zhang et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 3-(1H-Benzimidazol-2-YL)-1H-indazole are Aurora kinase A and Cyclin-dependent kinase 2 (CDK2) . These kinases play crucial roles in cell cycle regulation, making them potential targets for anticancer therapy .

Mode of Action

3-(1H-Benzimidazol-2-YL)-1H-indazole interacts with its targets, Aurora kinase A and CDK2, leading to changes in their activity . .

Biochemical Pathways

The compound’s interaction with Aurora kinase A and CDK2 affects the cell cycle regulation pathways . The downstream effects of these interactions could potentially include altered cell proliferation and growth, which are key factors in cancer development and progression .

Result of Action

The molecular and cellular effects of 3-(1H-Benzimidazol-2-YL)-1H-indazole’s action are likely related to its interaction with its targets and the subsequent impact on cell cycle regulation . This could potentially lead to altered cell growth and proliferation, which are key factors in the development and progression of cancer .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1H-indazol-3-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)13(18-17-10)14-15-11-7-3-4-8-12(11)16-14/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKFRFMSUBOCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Benzimidazol-2-YL)-1H-indazole | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2445532.png)

![(Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2445534.png)

![6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2445541.png)

![2-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}benzoic acid](/img/structure/B2445542.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2445543.png)